molecular formula C12H23P B1630591 Dicyclohexylphosphine CAS No. 829-84-5

Dicyclohexylphosphine

Cat. No. B1630591
CAS RN: 829-84-5
M. Wt: 198.28 g/mol
InChI Key: HDULBKVLSJEMGN-UHFFFAOYSA-N
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Description

Dicyclohexylphosphine (DCP) is an organophosphorus compound that is used in a variety of laboratory experiments and industrial processes. It is a colorless liquid with a characteristic odor and is soluble in many organic solvents. DCP is used as a reagent in a variety of synthetic reactions, such as the synthesis of organophosphorus compounds, and as a catalyst in a variety of chemical processes. It is also used as a ligand in coordination chemistry, and as a ligand in organometallic chemistry.

Scientific Research Applications

Dicyclohexylphosphine: A Comprehensive Analysis of Scientific Research Applications

Catalysis in Organic Synthesis: Dicyclohexylphosphine is widely used as a ligand in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . Its steric and electronic properties make it an excellent choice for facilitating reactions that form carbon-carbon bonds, a fundamental step in the synthesis of complex organic molecules.

Synthesis of Phosphine-Borane Complexes: Researchers have developed efficient methods for synthesizing phosphine-borane complexes using dicyclohexylphosphine. These complexes are valuable intermediates in the preparation of other phosphorus-containing compounds and have applications in various chemical transformations .

Ligand for Transition Metal Complexes: Due to its bulky nature, dicyclohexylphosphine serves as a ligand for transition metal complexes, influencing their reactivity and stability. This application is crucial in the field of homogeneous catalysis where the ligand’s properties can significantly alter the catalyst’s performance .

Materials Chemistry: In materials science, dicyclohexylphosphine is used to modify the surface properties of materials, such as nanoparticles, to enhance their reactivity or stability. This modification can lead to the development of new materials with unique properties for various industrial applications.

Pharmaceutical Research: In pharmaceutical research, dicyclohexylphosphine is employed in the synthesis of complex molecules that can serve as active pharmaceutical ingredients (APIs) or intermediates. Its ability to facilitate challenging chemical reactions makes it a valuable tool in drug development.

Polymer Chemistry: The compound finds use in polymer chemistry, particularly in ring-opening metathesis polymerization (ROMP) as a part of catalyst systems. It helps in creating polymers with specific characteristics by influencing the polymerization process .

Mechanism of Action

Target of Action

Dicyclohexylphosphine is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In the case of Dicyclohexylphosphine, it binds to a metal center in a coordination complex. The role of Dicyclohexylphosphine as a ligand is to facilitate chemical reactions by providing a platform for the reactants to interact more effectively.

Mode of Action

As a ligand, Dicyclohexylphosphine interacts with its targets by donating electron density to the metal center of the coordination complex . This interaction stabilizes the metal center and enhances its reactivity, enabling it to participate in chemical reactions that it might not otherwise engage in. The resulting changes depend on the specific reaction being facilitated.

Biochemical Pathways

It’s known that dicyclohexylphosphine is used in suzuki-miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. The downstream effects of these reactions can vary widely depending on the specific reactants and conditions.

Action Environment

The action, efficacy, and stability of Dicyclohexylphosphine can be influenced by various environmental factors. For example, its reactivity as a ligand can be affected by the presence of other chemicals, the pH of the solution, temperature, and pressure . Additionally, Dicyclohexylphosphine is sensitive to air and moisture, so it must be handled and stored under controlled conditions to maintain its reactivity .

properties

IUPAC Name

dicyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H23P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDULBKVLSJEMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)PC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061190
Record name Phosphine, dicyclohexyl-
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Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

829-84-5
Record name Dicyclohexylphosphine
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Record name Phosphine, dicyclohexyl-
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Record name Phosphine, dicyclohexyl-
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Record name Phosphine, dicyclohexyl-
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Record name Dicyclohexylphosphine
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Synthesis routes and methods

Procedure details

1.09 g (4.68 mmol) of chlorodicyclohexylphosphine was added dropwise in a nitrogen gas atmosphere to a suspension of 461 mg (7.05 mg-atoms) of zinc (powder) in 10 cm3 of N,N-dimethylformamide and the mixture was stirred at room temperature for one hour. To the reaction mixture was added dropwise 10 cm3 (10 mmol) of 1 mol·dm--3 hydrochloric acid and then 10 cm3 of toluene. The mixture was stirred, the aqueous layer and the toluene layer were separated off, and the toluene layer was determined by gas chromatography, giving dicyclohexylphosphine in 67% yield.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
461 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of dicyclohexylphosphine?

A1: Dicyclohexylphosphine has the molecular formula C12H23P and a molecular weight of 198.3 g/mol.

Q2: Are there any characteristic spectroscopic data available for dicyclohexylphosphine?

A2: Yes, dicyclohexylphosphine exhibits strong P–H coupling in its 31P NMR spectrum due to the secondary phosphine proton []. Additionally, 1H NMR and IR spectroscopy provide evidence for the thioamide form of thiocarbamoylphosphines, which can be synthesized from dicyclohexylphosphine and isothiocyanates [].

Q3: How is dicyclohexylphosphine utilized in organic synthesis?

A3: Dicyclohexylphosphine serves as a valuable ligand in various transition-metal-catalyzed reactions. For instance, it plays a crucial role in palladium-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions, facilitating the formation of biaryl compounds and aryl alkynes, respectively [, ].

Q4: Can you elaborate on the role of dicyclohexylphosphine in palladium-catalyzed reactions?

A4: Dicyclohexylphosphine acts as a supporting ligand, coordinating to the palladium center in catalysts. This coordination influences the catalyst's activity and selectivity. For example, in the Suzuki-Miyaura reaction, dicyclohexylphosphine ligands are crucial for achieving high yields, even with challenging substrates like aryl and heteroaryl chlorides, and for enabling reactions at room temperature [].

Q5: Are there specific examples of dicyclohexylphosphine-containing catalysts and their applications?

A5: Yes, a notable example is the use of (2-biphenyl)dicyclohexylphosphine in conjunction with palladium acetate for catalyzing Suzuki-Miyaura reactions involving diethyl boronobenzylphosphonates, offering a route to functionalized aminophosphonates [].

Q6: Has dicyclohexylphosphine been used in the synthesis of polymers?

A6: Indeed, dicyclohexylphosphine functions as an effective chain-transfer agent in organolanthanide-mediated olefin polymerization, leading to the synthesis of phosphine-terminated polyethylenes []. This highlights its versatility in both small-molecule and polymer synthesis.

Q7: Can dicyclohexylphosphine be used to synthesize chiral catalysts?

A7: Yes, dicyclohexylphosphine is a building block for chiral diphosphine ligands used in asymmetric catalysis. One example is the synthesis of enantiopure (2R,4R)-4-(dicyclohexylphosphine)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine, a ligand applied in the asymmetric hydrogenation of prochiral ketones [].

Q8: Are there any strategies to improve the stability of dicyclohexylphosphine-based catalysts?

A8: Immobilization of dicyclohexylphosphine ligands on solid supports, like mesoporous molecular sieves SBA-15 and MCM-41, has been shown to enhance the stability and reusability of Grubbs catalysts for olefin metathesis reactions [].

Q9: How does the structure of dicyclohexylphosphine contribute to its effectiveness as a ligand?

A9: The two bulky cyclohexyl groups in dicyclohexylphosphine provide steric hindrance, influencing the accessibility of the metal center and impacting the selectivity of the catalyst. The electron-donating nature of the phosphorus atom also plays a role in tuning the electronic properties of the metal center, ultimately influencing catalytic activity.

Q10: Are there studies comparing dicyclohexylphosphine to other phosphine ligands?

A10: Yes, comparative studies, such as those investigating the Suzuki-Miyaura reaction, highlight the importance of both ligand bulk and electron-donating ability in dictating catalyst activity. For example, comparing 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) with 2-(2',4',6'-triisopropylbiphenyl)diphenylphosphine reveals the significance of these factors [].

Q11: Have computational methods been employed to study dicyclohexylphosphine and its complexes?

A11: Yes, density functional theory (DFT) calculations have been utilized to elucidate the electronic properties of polymers incorporating dicyclohexylphosphine moieties, demonstrating the impact of boron complex formation on the LUMO level [].

Q12: Are there any examples of computational studies on the mechanism of reactions involving dicyclohexylphosphine-containing catalysts?

A12: Computational studies are crucial for understanding reaction mechanisms. While the provided research snippets don't delve into specific computational mechanistic studies for reactions involving dicyclohexylphosphine, it's a common approach in catalysis research.

Q13: What are some essential tools and resources for research involving dicyclohexylphosphine?

A13: Essential tools encompass standard synthetic organic chemistry equipment, Schlenk techniques for handling air-sensitive compounds, NMR spectroscopy for characterization, and potentially GC/MS for analyzing reaction mixtures. Computational resources for modeling and understanding properties are also valuable.

Q14: What are some significant historical milestones in the use of dicyclohexylphosphine in chemistry?

A14: While pinpointing specific historical milestones is challenging without a dedicated historical review, the development of efficient palladium-catalyzed cross-coupling reactions, where dicyclohexylphosphine ligands have played a crucial role, marks a significant advancement in synthetic organic chemistry.

Q15: Are there any cross-disciplinary applications of dicyclohexylphosphine?

A15: Dicyclohexylphosphine's applications extend beyond traditional organic synthesis. For example, its use in synthesizing phosphine-terminated polyethylenes [] bridges the fields of organometallic chemistry and polymer science. Additionally, its incorporation into luminescent platinum and palladium complexes [] has implications for materials science and photochemistry.

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